molecular formula C17H17NO5 B12119577 6,7-dimethoxy-3-[(3-methoxyphenyl)amino]-2-benzofuran-1(3H)-one

6,7-dimethoxy-3-[(3-methoxyphenyl)amino]-2-benzofuran-1(3H)-one

Cat. No.: B12119577
M. Wt: 315.32 g/mol
InChI Key: UKAHHMWCBPXQRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-dimethoxy-3-[(3-methoxyphenyl)amino]-2-benzofuran-1(3H)-one is a complex organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzofuran core with methoxy and amino substituents, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-3-[(3-methoxyphenyl)amino]-2-benzofuran-1(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

    Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Amino Substitution: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated benzofuran derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,7-dimethoxy-3-[(3-methoxyphenyl)amino]-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated benzofuran derivatives with nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

6,7-dimethoxy-3-[(3-methoxyphenyl)amino]-2-benzofuran-1(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-3-[(3-methoxyphenyl)amino]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    6,7-dimethoxy-1,4-dihydro-3H-2-benzopyran-3-one: Shares the methoxy substituents but differs in the core structure.

    3,4-dimethoxy-N-aniline: Similar methoxy and amino groups but lacks the benzofuran core.

Uniqueness

6,7-dimethoxy-3-[(3-methoxyphenyl)amino]-2-benzofuran-1(3H)-one is unique due to its specific combination of functional groups and the benzofuran core. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H17NO5

Molecular Weight

315.32 g/mol

IUPAC Name

6,7-dimethoxy-3-(3-methoxyanilino)-3H-2-benzofuran-1-one

InChI

InChI=1S/C17H17NO5/c1-20-11-6-4-5-10(9-11)18-16-12-7-8-13(21-2)15(22-3)14(12)17(19)23-16/h4-9,16,18H,1-3H3

InChI Key

UKAHHMWCBPXQRW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC(=CC=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.